![molecular formula C14H11F4N5O B2929856 4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one CAS No. 2380173-98-6](/img/structure/B2929856.png)
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. This compound is also known as TFP or TFP-piperazine and is a small molecule inhibitor of protein kinase B (PKB/Akt) signaling pathway.
Mecanismo De Acción
TFP-piperazine is a selective inhibitor of protein kinase B (PKB/Akt) signaling pathway. PKB/Akt is a serine/threonine kinase that plays a critical role in regulating cell survival, growth, and metabolism. TFP-piperazine binds to the ATP-binding pocket of PKB/Akt and inhibits its activity, thereby preventing downstream signaling events that promote cell growth and proliferation.
Biochemical and Physiological Effects:
TFP-piperazine has been shown to have a potent inhibitory effect on the PI3K/Akt signaling pathway, which is known to play a critical role in regulating cell survival, growth, and metabolism. Inhibition of this pathway by TFP-piperazine has been shown to result in decreased cell proliferation and increased apoptosis in cancer cells. TFP-piperazine has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of TFP-piperazine is its potent inhibitory effect on the PI3K/Akt signaling pathway, which makes it a valuable tool for studying the role of this pathway in cancer and other diseases. However, TFP-piperazine has some limitations, including its relatively low solubility in aqueous solutions, which can make it difficult to work with in some experiments.
Direcciones Futuras
1. Development of TFP-piperazine derivatives with improved solubility and potency.
2. Investigation of the potential applications of TFP-piperazine in other diseases such as diabetes and cardiovascular disease.
3. Exploration of the synergistic effects of TFP-piperazine with other drugs or therapies.
4. Investigation of the potential use of TFP-piperazine as a diagnostic tool for cancer and other diseases.
Métodos De Síntesis
The synthesis of TFP-piperazine involves the reaction of 5-fluoropyrimidine-4-carboxylic acid with 2-(trifluoromethyl)pyridine-4-amine in the presence of a coupling agent such as N,N'-diisopropylcarbodiimide (DIC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). The resulting intermediate is then reacted with piperazine to obtain the final product.
Aplicaciones Científicas De Investigación
TFP-piperazine has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of cancer cells by targeting the PI3K/Akt signaling pathway, which is known to play a critical role in cancer cell survival and growth. TFP-piperazine has also been investigated for its potential applications in neurological disorders such as Alzheimer's disease, where it has been shown to improve memory and cognitive function in animal models.
Propiedades
IUPAC Name |
4-(5-fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F4N5O/c15-10-6-19-8-21-13(10)22-3-4-23(12(24)7-22)9-1-2-20-11(5-9)14(16,17)18/h1-2,5-6,8H,3-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXBZGFTUSTWFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C2=NC=NC=C2F)C3=CC(=NC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F4N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Fluoropyrimidin-4-yl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

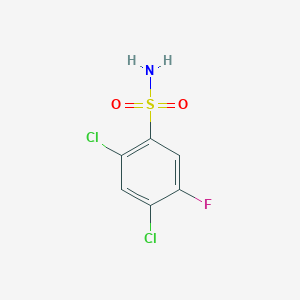
![(6-Chloroimidazo[1,2-a]pyridin-2-yl)methanamine](/img/structure/B2929774.png)
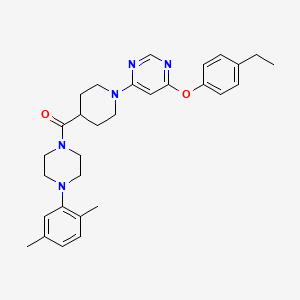

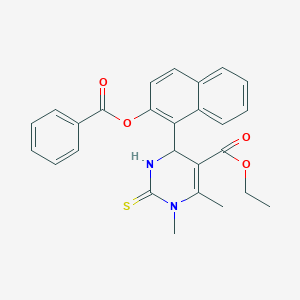
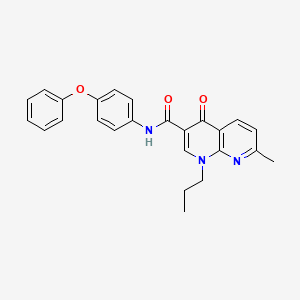
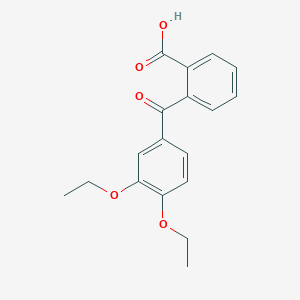
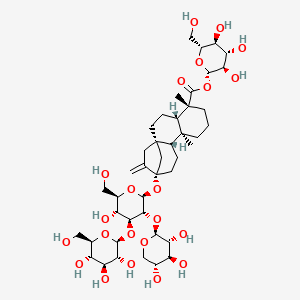
![[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl 3-(benzenesulfonyl)propanoate](/img/structure/B2929785.png)
![{[8-(3-Isopropyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}amine](/img/structure/B2929788.png)
![5-((4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)sulfonyl)-3-methylbenzo[d]oxazol-2(3H)-one](/img/structure/B2929793.png)
![N-cycloheptyl-1-[7-(4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2929794.png)

![5,6-dichloro-N-{5-[(3-methylphenyl)methyl]-1,3-thiazol-2-yl}pyridine-3-carboxamide](/img/structure/B2929796.png)